Methyl 3-(diethylamino)-2-methylpropanoate
Overview
Description
Methyl 3-(diethylamino)-2-methylpropanoate is a chemical compound with the CAS Number: 5351-01-9 . Its molecular weight is 159.23 .
Molecular Structure Analysis
The InChI code for Methyl 3-(diethylamino)-2-methylpropanoate is 1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3 . The molecular structure of similar compounds has been determined by single crystal X-rays diffraction analysis (SC-XRD) .Chemical Reactions Analysis
While specific chemical reactions involving Methyl 3-(diethylamino)-2-methylpropanoate are not available, similar compounds have been involved in various reactions. For example, Dimethylaminopropylamine is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile .Scientific Research Applications
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Block Copolymer Solution Self-Assembly
- Field : Polymer Chemistry .
- Application : The self-assembly process of block copolymers (BCPs) in solution has been the focus of extended scientific research due to the astonishing morphological diversity and attainable complexity of the resulting nanoassemblies .
- Method : The development of synthetic chemistry methods and techniques has led to a myriad of available macromolecules with varying properties .
- Results : The research has led to the creation of spheres, cylinders, lamellae, vesicles, and many other complex, bicontinuous or even hierarchical structures .
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Thermo- and pH-Responsive Polymers
- Field : Polymer Science .
- Application : Thermo- and pH-responsive poly(N-[3-(diethylamino)propyl]methacrylamide)s were synthesized by free radical polymerization and RAFT polymerization .
- Method : The molar masses of the samples were 33,000–35,000 g∙mol −1. Investigations of the dilute solutions showed that the prepared samples were flexible chain polymers .
- Results : The phase separation temperatures decreased as pH increased. The radii of molecules of poly(N-[3-(diethylamino)propyl]methacrylamide) obtained by RAFT polymerization at this temperature at the onset and end of the phase separation interval were lower than ones for samples synthesized by conventional free radical polymerization .
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Thermostability Assays
- Field : Biophysics of Membrane Proteins .
- Application : A thiol-reactive fluorochrome N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM) is used for studying the functional and structural properties of membrane proteins in detergents .
- Method : An unfolding profile is obtained when the fluorochrome becomes fluorescent on reaction with cysteine residues that have been exposed during thermal denaturation of the protein population .
- Results : The assay can be used to study the binding of inhibitors, substrates, lipids, and other effectors to membrane proteins. It can also be used to understand the dynamics of proteins, allowing states to be defined by changes in accessibility of cysteine residues or by changes in specific amino acid interactions .
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Synthesis of Lithium Enolate
- Field : Organic Chemistry .
- Application : Methyl 3-(dimethylamino)propionate was used in the synthesis of lithium enolate via reaction with lithium diisopropylamide .
- Method : The specific method of synthesis is not provided in the source, but it involves the reaction of Methyl 3-(dimethylamino)propionate with lithium diisopropylamide .
- Results : The result of this reaction is the formation of lithium enolate .
Safety And Hazards
Future Directions
While specific future directions for Methyl 3-(diethylamino)-2-methylpropanoate are not available, similar compounds have been synthesized for their thermo- and pH-responsive properties . This suggests potential applications in the development of smart materials.
Relevant Papers Several papers have been published on similar compounds. For instance, a paper titled “Overview on developed synthesis procedures of coumarin heterocycles” discusses the synthesis methods of coumarin systems . Another paper titled “3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry” discusses the synthesis of 3-phenylcoumarins .
properties
IUPAC Name |
methyl 3-(diethylamino)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-10(6-2)7-8(3)9(11)12-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIERAMMEIVRHCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953185 | |
Record name | Methyl 3-(diethylamino)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(diethylamino)-2-methylpropanoate | |
CAS RN |
31084-16-9 | |
Record name | Methyl 3-(diethylamino)-2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31084-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(diethylamino)-2-methylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031084169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-(diethylamino)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-(diethylamino)-2-methylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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